6'-Feruloylnodakenin
Overview
Description
6’-Feruloylnodakenin is a natural product belonging to the coumarin glycosides family. It is primarily found in the roots of the plant Angelica decursiva and other species within the Apiaceae family . This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties .
Mechanism of Action
Target of Action
6’-Feruloylnodakenin is a marker compound used for HPLC fingerprint of N. forbesii . .
Mode of Action
It is known to have strong antioxidant activity and can scavenge free radicals . It also has anti-inflammatory properties .
Biochemical Pathways
Given its antioxidant and anti-inflammatory properties, it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by factors such as dose, route of administration, and the presence of other compounds .
Result of Action
Its antioxidant and anti-inflammatory properties suggest that it may protect cells from oxidative damage and reduce inflammation .
Biochemical Analysis
Biochemical Properties
6’-Feruloylnodakenin interacts with various biomolecules in biochemical reactions. It has been found to have a good binding affinity to PPARγ, p38a MAPK, and TNF-a . These interactions play a crucial role in its biochemical properties.
Cellular Effects
6’-Feruloylnodakenin has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the maturation and activation of bone marrow-derived dendritic cells (BMDCs) via the p38a MAPK signaling pathway . It also reduces the activity of the NF-κB/STAT3 inflammatory signaling pathway in keratinocytes .
Molecular Mechanism
At the molecular level, 6’-Feruloylnodakenin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it has a good binding affinity to PPARγ, p38a MAPK, and TNF-a .
Temporal Effects in Laboratory Settings
The effects of 6’-Feruloylnodakenin change over time in laboratory settings. It has been reported that the compound is stable at -20°C for 3 years and at 4°C for 2 years
Preparation Methods
Synthetic Routes and Reaction Conditions
6’-Feruloylnodakenin can be synthesized through organic synthesis methods. The synthesis typically involves the esterification of ferulic acid with nodakenin, a coumarin glycoside. The reaction conditions often include the use of organic solvents such as methanol, ethanol, or pyridine . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of 6’-Feruloylnodakenin is generally achieved through extraction from natural sources. The roots of Angelica decursiva are subjected to extraction processes using solvents like methanol or chloroform. The extract is then purified using chromatographic techniques to isolate 6’-Feruloylnodakenin . This method ensures the compound is obtained in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6’-Feruloylnodakenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various feruloyl and nodakenin derivatives, which may exhibit different biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Nodakenin: A coumarin glycoside with similar antioxidant and anti-inflammatory properties.
Notopterol: Another coumarin derivative with potential anticancer activity.
Bergaptol-O-beta-D-glucopyranoside: A related compound with similar biological activities.
Uniqueness
6’-Feruloylnodakenin is unique due to its combined ferulic acid and nodakenin structure, which enhances its bioactivity compared to its individual components . This unique structure allows it to exhibit a broader range of biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O12/c1-30(2,23-12-17-11-16-6-9-25(33)40-19(16)13-20(17)39-23)42-29-28(36)27(35)26(34)22(41-29)14-38-24(32)8-5-15-4-7-18(31)21(10-15)37-3/h4-11,13,22-23,26-29,31,34-36H,12,14H2,1-3H3/b8-5+/t22-,23-,26-,27+,28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVOZSRVVMWGS-UEXLCRCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131623-14-8 | |
Record name | 6'-Feruloylnodakenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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